molecular formula C12H11N3O6S2 B14168999 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide CAS No. 7478-00-4

4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide

Cat. No.: B14168999
CAS No.: 7478-00-4
M. Wt: 357.4 g/mol
InChI Key: AGZMQTIIZFXACL-UHFFFAOYSA-N
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Description

4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to its dual functional groups (nitro and sulfonamide), which contribute to its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

7478-00-4

Molecular Formula

C12H11N3O6S2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide

InChI

InChI=1S/C12H11N3O6S2/c13-22(18,19)11-5-1-9(2-6-11)14-23(20,21)12-7-3-10(4-8-12)15(16)17/h1-8,14H,(H2,13,18,19)

InChI Key

AGZMQTIIZFXACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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